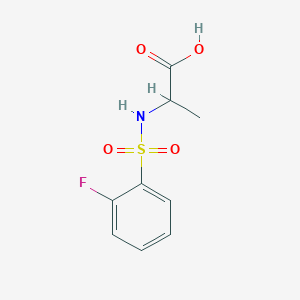
2-(2-Fluorobenzenesulfonamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorobenzenesulfonamido)propanoic acid is a compound that can be associated with the family of benzenesulfonamides, which are known for their diverse applications in medicinal chemistry and as derivatizing agents in analytical chemistry. Although the specific compound is not directly discussed in the provided papers, related compounds such as N-fluorobenzenesulfonamide have been studied for their reactivity and selectivity in fluorination reactions .
Synthesis Analysis
The synthesis of related fluorobenzene compounds typically involves reactions with fluorinated benzaldehydes or benzenesulfonic acids. For instance, 2-(4-Fluorobenzylideneamino) propanoic acid was synthesized through the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, N-fluorobenzenesulfonamides were prepared with various substituents on their phenyl rings . These methods suggest that the synthesis of 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially be achieved through analogous reactions involving 2-fluorobenzenesulfonamide and suitable carboxylic acid precursors.
Molecular Structure Analysis
The molecular structure of fluorobenzene derivatives is often confirmed using spectroscopic techniques such as NMR, FTIR, and Raman spectroscopy . The vibrational wavenumbers and ground-state geometries of these compounds can be optimized and calculated using density functional theory (DFT), with methods such as B3LYP/6-31G* providing good agreement with experimental spectra . This approach would likely be applicable to the analysis of the molecular structure of 2-(2-Fluorobenzenesulfonamido)propanoic acid.
Chemical Reactions Analysis
Fluorobenzene derivatives participate in various chemical reactions, including those that involve the derivatization of amines. For example, 2,6-dinitro-4-trifluoromethylbenzenesulfonic acid reacts with primary amines to form derivatives suitable for gas chromatography with electron-capture detection . Although not the same compound, this indicates that 2-(2-Fluorobenzenesulfonamido)propanoic acid could potentially react with amines or other functional groups under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorobenzene derivatives can be quite diverse, depending on the specific substituents and structure of the compound. For instance, derivatives have been used as derivatizing agents for the analysis of biologically relevant amines , and as reagents in enantioselective fluorination reactions . The anticancer activity of these compounds has also been evaluated, with some showing promising results against certain cell lines . These properties suggest that 2-(2-Fluorobenzenesulfonamido)propanoic acid could also exhibit unique physical and chemical characteristics, potentially including biological activity or utility in analytical chemistry.
Aplicaciones Científicas De Investigación
Application 1: Treatment of Propionic Acidaemia
- Summary of the Application : Propionic acidaemia is an inherited metabolic condition caused by a lack of a liver enzyme, leading to the accumulation of toxic compounds . A therapeutic messenger RNA drug (mRNA-3927) has been developed to treat this condition .
- Methods of Application or Experimental Procedures : In a first-in-human trial, mRNA-3927 was administered intravenously to restore enzyme activity . The study was a phase I/II dose-optimization and dose-expansion study of intermittent mRNA-3927 therapy .
- Results or Outcomes : The drug was well tolerated and showed a promising dose-dependent reduction of potentially life-threatening clinical events . In most individuals, levels of PA-related blood biomarkers were reduced .
Application 2: Chemical Synthesis
- Summary of the Application : “2-(2-Fluorobenzenesulfonamido)propanoic acid” is a chemical compound that can be used in the synthesis of other complex molecules . It could be used as a building block in the creation of various pharmaceuticals and other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this would involve reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the target molecule. In general, the use of “2-(2-Fluorobenzenesulfonamido)propanoic acid” could enable the synthesis of a wide range of complex organic compounds .
Application 3: Chemical Synthesis
- Summary of the Application : “2-(2-Fluorobenzenesulfonamido)propanoic acid” is a chemical compound that can be used in the synthesis of other complex molecules . It could be used as a building block in the creation of various pharmaceuticals and other organic compounds .
- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis pathway being used. Typically, this would involve reactions under controlled conditions with other reagents .
- Results or Outcomes : The outcomes would vary depending on the specific synthesis pathway and the target molecule. In general, the use of “2-(2-Fluorobenzenesulfonamido)propanoic acid” could enable the synthesis of a wide range of complex organic compounds .
Safety And Hazards
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-6(9(12)13)11-16(14,15)8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEWYRRHRYVLKKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorobenzenesulfonamido)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

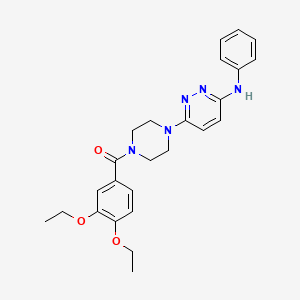
![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)
![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)
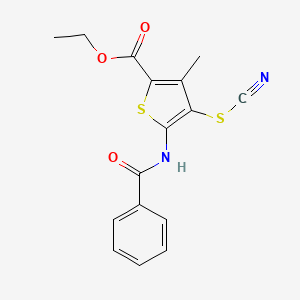
![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)
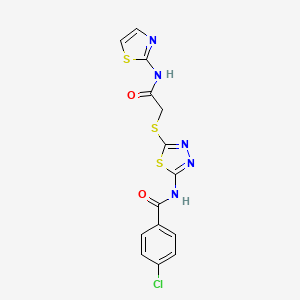
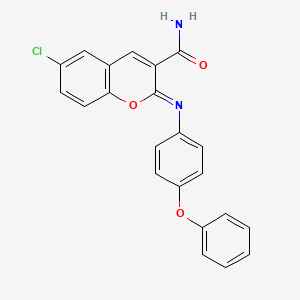
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)
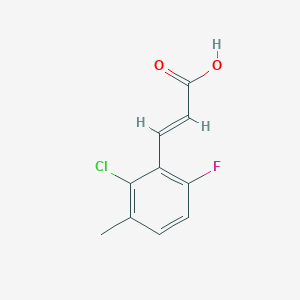
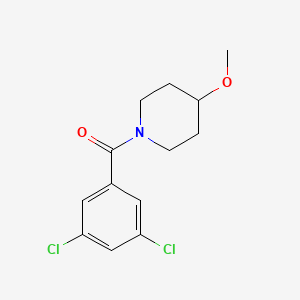
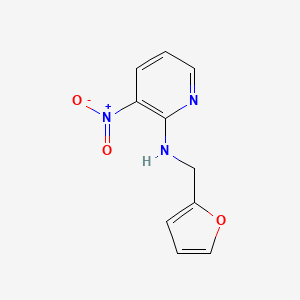
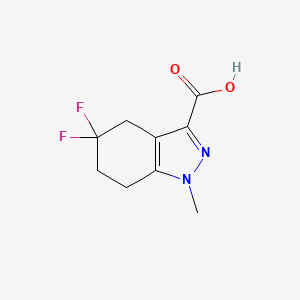
![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)
![1-(4-Methoxyphenyl)-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2517125.png)